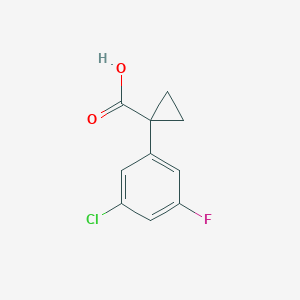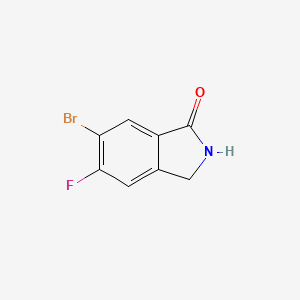
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 .
Molecular Structure Analysis
The molecular structure of “1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” includes a cyclobutane ring attached to a carboxylic acid group and a 2-chloropyridin-4-yl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” is a powder at room temperature . Its melting point is between 160-162 degrees Celsius .Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloropyridine", "cyclobutane-1-carboxylic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "2-chloropyridine is reacted with thionyl chloride and triethylamine to form 2-chloropyridine-N-oxide.", "The 2-chloropyridine-N-oxide is then reacted with cyclobutane-1-carboxylic acid in the presence of sodium hydroxide to form 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid.", "The product is then purified by recrystallization from a mixture of ethyl acetate and water." ] } | |
Número CAS |
1260671-03-1 |
Nombre del producto |
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




